![molecular formula C25H20N2O6 B2688288 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid CAS No. 591254-47-6](/img/structure/B2688288.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid
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Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.443. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Peptide Chemistry
This compound, characterized by the fluorenylmethoxycarbonyl (Fmoc) group, is a cornerstone in peptide synthesis, especially for the protection of amino acids during the synthesis process. The Fmoc group is selectively removable under basic conditions, allowing for the sequential construction of peptides without affecting other functional groups. For example, studies have shown the efficiency of incorporating sugar amino acids derived from this compound into oligomers, highlighting its role in solid-phase peptide synthesis (SPPS) (Travis Q. Gregar, J. Gervay-Hague, 2004).
Innovations in Material Science
In material science, derivatives of this compound have been utilized as surfactants for carbon nanotubes (CNTs), demonstrating the ability to improve the dispersion of CNTs in various solvents. Such advancements have implications for the development of new materials with enhanced mechanical, thermal, and electrical properties (B. Cousins et al., 2009).
Advancements in Bioimaging Techniques
Furthermore, the compound's derivatives have found applications in bioimaging, where they serve as probes for targeting specific biomolecules. For instance, a study demonstrated the use of a water-soluble fluorenyl probe for integrin-targeting, offering potential in the selective imaging of cancer cells and the investigation of integrin-mediated processes in tumor metastasis (A. Morales et al., 2010).
Development of Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies using this compound as a key intermediate. For example, an innovative approach to synthesizing PPARγ agonists demonstrated the utility of this compound in the construction of complex molecules with potential therapeutic applications (J. Collins et al., 1998).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c28-23(29)21(12-14-9-10-22-20(11-14)26-25(31)33-22)27-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLKIGUOPXQAY-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid |
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